Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate
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Overview
Description
Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of a dichlorophenyl group, an ethylamino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and ethylamine.
Formation of Intermediate: The aldehyde group of 3,5-dichlorobenzaldehyde reacts with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Esterification: The amine is then reacted with methyl chloroacetate under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate
- Methyl 2-(3,5-dichlorophenyl)-2-(propylamino)acetate
- Methyl 2-(3,5-dichlorophenyl)-2-(isopropylamino)acetate
Uniqueness
Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the ethylamino group offers potential for biological interactions.
Biological Activity
Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate, commonly referred to as EDCPA, is a compound that has attracted attention in pharmacological and medicinal chemistry due to its notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅Cl₂NO₂
- Molecular Weight : 276.16 g/mol
- Structural Features : The compound contains a dichlorophenyl group and an ethylamino moiety, which are critical for its biological activity.
Biological Activity
EDCPA has been studied for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Properties : Preliminary studies suggest that EDCPA may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Effects : The compound has been investigated for its analgesic properties, potentially providing pain relief through various mechanisms.
- Lipid Metabolism and Glucose Regulation : Research indicates that EDCPA could play a role in regulating lipid metabolism and glucose levels, which is significant for metabolic disorders such as diabetes.
The mechanism by which EDCPA exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Interaction : EDCPA may bind to enzymes involved in metabolic pathways, altering their activity and leading to physiological changes.
- Receptor Binding : The compound might interact with various receptors, influencing signaling pathways related to pain perception and inflammation.
Case Studies
-
Anti-inflammatory Activity :
- A study evaluated the anti-inflammatory effects of EDCPA in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential use in inflammatory diseases.
-
Analgesic Effects :
- In another study involving pain models, EDCPA demonstrated a notable reduction in pain response, comparable to established analgesics. This highlights its potential application in pain management therapies.
-
Metabolic Effects :
- Research conducted on diabetic models revealed that EDCPA improved glucose tolerance and lipid profiles, indicating its utility in managing metabolic syndrome.
Data Table of Biological Activities
Biological Activity | Effect Observed | Reference |
---|---|---|
Anti-inflammatory | Significant reduction in markers | Study 1 |
Analgesic | Comparable to standard analgesics | Study 2 |
Lipid metabolism | Improved glucose tolerance | Study 3 |
Comparison with Similar Compounds
EDCPA exhibits unique properties compared to similar compounds such as Ethyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate and Ethyl 2-(3,5-dichlorophenyl)-2-(propylamino)acetate. These differences can be attributed to variations in their chemical structures which influence their biological activities.
Similar Compounds Overview
Compound Name | Key Activity |
---|---|
Ethyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate | Moderate anti-inflammatory effects |
Ethyl 2-(3,5-dichlorophenyl)-2-(propylamino)acetate | Limited analgesic properties |
Properties
Molecular Formula |
C11H13Cl2NO2 |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-3-14-10(11(15)16-2)7-4-8(12)6-9(13)5-7/h4-6,10,14H,3H2,1-2H3 |
InChI Key |
UZDAVVXUCFDXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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